molecular formula C9H20N2O B2968482 2-Methyl-4-morpholinobutan-2-amine CAS No. 1263002-61-4

2-Methyl-4-morpholinobutan-2-amine

Cat. No.: B2968482
CAS No.: 1263002-61-4
M. Wt: 172.272
InChI Key: YSFSMVQZMUTCSV-UHFFFAOYSA-N
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Description

Contextualizing Morpholine-Containing Amine Scaffolds in Synthetic Chemistry

The morpholine (B109124) heterocycle is a prominent feature in a vast number of bioactive molecules, including approved and experimental drugs. nih.gov It is often referred to as a "privileged structure" in medicinal chemistry due to its advantageous physicochemical, metabolic, and biological properties. nih.govresearchgate.net The morpholine ring, which contains both an ether and an amine functional group, is a versatile and readily accessible synthetic building block. sci-hub.sejchemrev.com

Several key attributes contribute to the prevalence of the morpholine scaffold:

Synthetic Accessibility: The morpholine ring can be easily introduced into molecules as an amine reagent or constructed through various established synthetic methodologies. nih.govsci-hub.se

Biological Activity: When appropriately substituted, the morpholine scaffold is associated with a wide spectrum of biological activities. sci-hub.se It can be an essential component of a pharmacophore for certain enzyme inhibitors or confer selective affinity for a range of biological receptors. nih.govsci-hub.se

These characteristics make morpholine-containing scaffolds, such as the one found in 2-Methyl-4-morpholinobutan-2-amine, valuable tools for chemists in drug design and development. nih.gov

Importance of Substituted Butanamine Structures in Chemical Synthesis and Methodological Development

The substituted butanamine structure serves as a flexible four-carbon chain that is fundamental in the design of various organic molecules. ontosight.ainih.gov This framework allows for the precise positioning of functional groups in three-dimensional space, which is critical for targeted interactions with enzymes and receptors.

The strategic importance of the butanamine core is evident in several areas:

Medicinal Chemistry: Complex molecules incorporating a butanamine backbone are frequently explored for potential therapeutic applications. ontosight.ai For instance, the compound imbutamine, which is 4-(1H-imidazol-4-yl)butanamine, is a potent agonist for histamine (B1213489) H3 and H4 receptors, demonstrating how the butanamine chain serves as a scaffold for bioactive groups. nih.gov

Synthetic Versatility: The butanamine chain can be modified through various synthetic reactions. The primary amine group can be readily functionalized, and substitutions along the carbon backbone can be introduced to fine-tune the molecule's properties, such as selectivity for a specific biological target. nih.govmsu.edu

Building Blocks: Simple butanamine derivatives are often used as starting materials or intermediates in multi-step syntheses. ontosight.aimsu.edu The presence of both a nucleophilic amine and a flexible alkyl chain makes them useful for constructing more elaborate molecular structures.

Overview of Academic Research Trajectories for this compound

Direct and extensive academic research focusing specifically on this compound is not widely available in peer-reviewed literature. However, its research significance can be inferred from its inclusion in chemical supplier databases and patent filings, which suggests its role as a synthetic intermediate or a building block for creating larger, more complex molecules. bldpharm.comuni.luoapi.int

The compound is listed in chemical catalogs, often as its dihydrochloride (B599025) salt, indicating its availability for research and development purposes. bldpharm.com Patents sometimes include structures like this compound as part of a library of compounds being investigated for potential biological activity, though detailed characterization of each individual compound is typically not provided. oapi.intgoogleapis.com

The predicted properties of this compound, based on computational models, provide further insight into its chemical nature.

Table 1: Predicted Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₉H₂₀N₂O PubChemLite uni.lu
Molecular Weight 172.27 g/mol PubChemLite uni.lu
Monoisotopic Mass 172.15756 Da PubChemLite uni.lu
XlogP (Predicted) -0.1 PubChemLite uni.lu
Hydrogen Bond Donor Count 1 ChemicalBook chemicalbook.com
Hydrogen Bond Acceptor Count 3 ChemicalBook chemicalbook.com

| Rotatable Bond Count | 3 | ChemicalBook chemicalbook.com |

This interactive table provides computationally predicted data for this compound.

The research trajectory for this compound is therefore not as a standalone agent of interest but as a component part. Its value is derived from the combination of the privileged morpholine scaffold and the synthetically versatile substituted butanamine core, making it a potentially useful tool for chemists aiming to synthesize novel compounds.

Compound Index

Table 2: List of Chemical Compounds Mentioned

Compound Name
This compound
This compound dihydrochloride
3-methyl-1-(morpholin-4-yl)butan-2-amine hydrochloride
4-morpholinobutan-2-amine
Acetic acid
Ammonia (B1221849)
Benzylmagnesium bromide
Benzylmagnesium chloride
Butanamine
Imbutamine (4-(1H-imidazol-4-yl)butanamine)
Isobutylene oxide
Morpholine
N'-dimethyl-3,3'-dithiodipropionamide
N-methyl-3-mercaptopropionamide
ortho-toluidine
Pyruvic acid
Styrene
tert-Butylamine

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-4-morpholin-4-ylbutan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O/c1-9(2,10)3-4-11-5-7-12-8-6-11/h3-8,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSFSMVQZMUTCSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCN1CCOCC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 2 Methyl 4 Morpholinobutan 2 Amine and Its Analogues

Strategies for the Construction of the Morpholinobutanamine Core

The fundamental structure of 2-Methyl-4-morpholinobutan-2-amine is characterized by a morpholine (B109124) ring linked to a butanamine backbone. The assembly of this core structure can be achieved through several reliable synthetic routes.

Reductive Amination Pathways and Mechanistic Considerations

Reductive amination is a highly versatile and widely utilized method for the formation of amines from carbonyl compounds. numberanalytics.commasterorganicchemistry.com This process typically involves the reaction of an aldehyde or ketone with an amine to form an imine or iminium ion intermediate, which is then reduced to the corresponding amine. numberanalytics.comorganicchemistrytutor.com In the context of synthesizing the morpholinobutanamine core, this would involve the reaction of a suitable morpholino-substituted ketone or aldehyde with an appropriate amine source.

The mechanism of reductive amination begins with the nucleophilic attack of the amine on the carbonyl carbon, leading to a hemiaminal intermediate. youtube.com Under slightly acidic conditions (e.g., pH ~5), this intermediate dehydrates to form an iminium ion. organicchemistrytutor.comyoutube.com This electrophilic iminium ion is then susceptible to reduction by a variety of reducing agents. youtube.comchemistrysteps.com

Commonly used reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). numberanalytics.commasterorganicchemistry.com Sodium cyanoborohydride is particularly effective because it is selective for the reduction of the iminium ion over the starting carbonyl compound, allowing for a one-pot reaction. masterorganicchemistry.comyoutube.com The cyano group in NaBH₃CN reduces its reactivity through electron-withdrawing effects, making it a milder and more selective reducing agent compared to NaBH₄. chemistrysteps.com

The choice of reactants for the synthesis of the this compound core via reductive amination would be 4-morpholinobutan-2-one and a source of ammonia (B1221849) or a primary amine, followed by reduction. The general reaction is illustrated below:

Table 1: Key Steps in Reductive Amination

Step Description
1. Imine/Iminium Ion Formation A carbonyl compound reacts with a primary or secondary amine under slightly acidic conditions to form an imine or an iminium ion, respectively. numberanalytics.comorganicchemistrytutor.com
2. Reduction A reducing agent, such as NaBH₃CN or NaBH(OAc)₃, is introduced to reduce the C=N double bond of the imine or iminium ion to a C-N single bond, yielding the final amine product. masterorganicchemistry.comyoutube.com

Nucleophilic Substitution (SN2) Reaction-Based Syntheses of Amino-Morpholine Linkages

Nucleophilic substitution reactions, specifically of the SN2 type, provide another robust strategy for constructing the amino-morpholine linkage. This approach involves the reaction of a nucleophilic amine with an electrophilic substrate containing a suitable leaving group. For the synthesis of this compound, this could involve the reaction of morpholine with a halo-substituted butanamine derivative or the reaction of an amino-substituted morpholine with a suitable butene derivative.

For instance, the reaction of 2-methyl-4-halobutan-2-amine with morpholine would proceed via an SN2 mechanism, where the nitrogen atom of the morpholine acts as the nucleophile, displacing the halide to form the desired C-N bond. The efficiency of this reaction is dependent on the nature of the leaving group (I > Br > Cl), the solvent, and the reaction temperature.

Mechanochemical methods have also emerged as a sustainable approach for nucleophilic substitution reactions of alcohols, which could be adapted for these syntheses. chemrxiv.org This solvent-free technique can offer improved safety and reduced waste. chemrxiv.org

Multicomponent Reaction Approaches to Butanamine Frameworks

Multicomponent reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single reaction vessel to form a product that incorporates portions of all the starting materials. rsc.org MCRs are highly atom-economical and efficient, often allowing for the rapid construction of complex molecular frameworks in a single step.

Several classic MCRs, such as the Strecker, Hantzsch, and Biginelli reactions, are well-established for the synthesis of nitrogen-containing heterocycles and amino acid derivatives. rsc.org While a specific MCR for the direct synthesis of this compound is not prominently described, the principles of MCRs can be applied to construct the butanamine framework. For example, a variation of the Mannich reaction, which involves an aldehyde, an amine, and a carbon acid, could potentially be adapted. organic-chemistry.org

The development of novel MCRs is an active area of research, and it is conceivable that a convergent synthesis could be designed to assemble the morpholinobutanamine core from simpler, readily available starting materials. rsc.orgresearchgate.net

Stereoselective Synthesis of Chiral this compound Isomers

The presence of a chiral center at the C2 position of this compound means that it can exist as a pair of enantiomers. The synthesis of single enantiomers or diastereomers requires stereoselective methods. wikipedia.org

Enantioselective Synthetic Routes and Catalyst Design

Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. wikipedia.org This is often achieved through the use of chiral catalysts, auxiliaries, or reagents. In the context of synthesizing chiral this compound, several strategies can be envisioned.

One of the most powerful methods for the enantioselective synthesis of chiral amines is the asymmetric hydrogenation of prochiral imines or enamines. nih.gov This approach utilizes a chiral transition metal catalyst, often based on rhodium, ruthenium, or iridium, coordinated to a chiral ligand. The design of these chiral ligands is crucial for achieving high enantioselectivity. nih.gov

Another approach is the use of chiral organocatalysts. wikipedia.org For example, chiral phosphoric acids have been shown to catalyze the enantioselective addition of various nucleophiles to imines. dicp.ac.cn Proline and its derivatives are also effective organocatalysts for enantioselective Mannich reactions, which could be adapted for the synthesis of chiral butanamine frameworks. wikipedia.org

Table 2: Approaches to Enantioselective Synthesis

Approach Description
Asymmetric Catalysis Utilizes a chiral catalyst (metal-based or organocatalyst) to favor the formation of one enantiomer over the other. wikipedia.orgnih.gov
Chiral Auxiliaries A chiral auxiliary is temporarily attached to the substrate to direct the stereochemical outcome of a reaction. The auxiliary is removed in a subsequent step. wikipedia.org
Chiral Pool Synthesis Starts with a readily available enantiomerically pure natural product, such as an amino acid or sugar, and uses it as a building block. wikipedia.org

Diastereoselective Approaches to Structural Control

Diastereoselective synthesis is employed when a molecule contains multiple stereocenters, and the goal is to control the relative configuration of these centers. For analogues of this compound that may have additional stereocenters, diastereoselective methods are essential.

Diastereoselectivity can often be achieved by taking advantage of steric or electronic biases within the substrate or by using a chiral reagent or catalyst that favors the formation of one diastereomer. For example, in a ring-forming reaction, the substituents on the forming ring can direct the approach of a reagent to one face of the molecule, leading to a specific diastereomer. mdpi.com

Aldol-type reactions are a classic example of a diastereoselective C-C bond-forming reaction and can be used to set stereocenters that can later be converted to the desired amine functionality. nih.gov The stereochemical outcome of these reactions can often be controlled by the choice of reagents and reaction conditions.

Resolution Methods for Racemic Mixtures in Amine Synthesis

The synthesis of chiral amines often results in racemic mixtures, which are 50:50 combinations of two enantiomers. libretexts.org Since enantiomers possess identical physical properties, their separation, or resolution, presents a significant challenge. libretexts.org However, diastereomers, which are stereoisomers that are not mirror images, have different physical properties, a fact that is exploited to resolve racemic mixtures. libretexts.org

A common and effective method for resolving racemic amines is through the formation of diastereomeric salts. libretexts.org This process involves reacting the racemic amine with an enantiomerically pure chiral acid. libretexts.org The resulting products are diastereomeric salts, which can then be separated based on their differing physical properties, such as solubility, often through crystallization. libretexts.orgresearchgate.net Once separated, the individual enantiomers of the amine can be recovered by treating the diastereomeric salts with a base. libretexts.org

Several chiral acids are frequently used for this purpose, including:

(+)-Tartaric acid libretexts.org

(-)-Malic acid libretexts.org

(-)-Mandelic acid libretexts.org

(+)-Camphor-10-sulfonic acid libretexts.org

The choice of the resolving agent is crucial and depends on the ease of separation of the resulting diastereomeric salts and the availability of the chiral acid. libretexts.orgresearchgate.net For instance, the resolution of 1-phenyl-2-propanamine can be achieved by reaction with (+)-tartaric acid to form diastereomeric salts, which are then separated by crystallization and treated with a strong base like potassium hydroxide (B78521) to yield the pure amine enantiomers. libretexts.org

Novel approaches to resolution are also being developed. One such method involves the use of PEGylated resolving agents. researchgate.netnih.gov These agents, when combined with a racemic amine in an alcohol, form diastereomeric complexes that can be precipitated by a temperature-assisted phase transition. researchgate.netnih.gov This technique allows for the enrichment of one enantiomer, which can then be separated by filtration. nih.gov A subsequent cycle can further enhance the optical purity of the amine. nih.gov

Enzymatic kinetic resolution represents another powerful strategy. rsc.org This method utilizes enzymes that selectively react with one enantiomer in the racemic mixture, leaving the other enantiomer unreacted and thus allowing for their separation. rsc.org

Table 1: Common Methods for the Resolution of Racemic Amines

MethodPrincipleKey Reagents/Conditions
Diastereomeric Salt Formation Reaction with a chiral resolving agent to form diastereomers, which are then separated based on different physical properties. libretexts.orgChiral acids (e.g., tartaric acid, mandelic acid), base for recovery. libretexts.org
PEGylated Resolving Agents Formation of diastereomeric complexes with PEGylated resolving agents, followed by temperature-induced precipitation. researchgate.netnih.govPEGylated chiral acids or amino acids. nih.gov
Enzymatic Kinetic Resolution Selective enzymatic reaction with one enantiomer of the racemic mixture. rsc.orgEnzymes (e.g., α-Chymotrypsin). rsc.org

Synthesis of Key Precursors and Chemical Intermediates for this compound

The synthesis of this compound relies on the availability of specific precursors and the formation of key chemical intermediates. A common strategy in the synthesis of complex amines involves the reductive amination of carbonyl compounds. organic-chemistry.org This process typically involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent.

In the context of synthesizing analogues, the Strecker-type condensation is a relevant pathway. For example, an optimized Strecker-type condensation of a piperidone derivative with aniline (B41778) and hydrogen cyanide yields an anilino-nitrile intermediate. researchgate.net This nitrile can then be selectively hydrolyzed to an anilino-amide, which can be further converted to the corresponding anilino-ester. researchgate.net

The study of synthetic routes for related compounds, such as 3,4-methylenedioxymethylamphetamine (MDMA), provides insights into potential intermediates. nih.gov The synthesis of MDMA can proceed through various intermediates, including isosafrole glycol, piperonylmethylketone, and N-formyl derivatives. nih.gov These examples highlight the importance of identifying and controlling the formation of specific intermediates to achieve the desired final product.

Catalytic Systems Employed in the Synthesis of this compound and Related Amines

Catalysis is fundamental to the efficient and selective synthesis of amines. Both homogeneous and heterogeneous catalytic systems are employed to facilitate key bond-forming reactions, particularly the formation of the C-N bond.

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers high selectivity and activity under mild reaction conditions. The Buchwald-Hartwig cross-coupling reaction is a prominent example of a palladium-catalyzed method for forming C-N bonds between aryl halides and amines. This reaction is widely used in the synthesis of nitrogen-containing compounds.

Manganese-based catalysts have also emerged as effective tools for C-N bond formation. beilstein-journals.org For instance, manganese(I) pincer complexes can catalyze the N-alkylation of amines with alcohols. beilstein-journals.org These reactions often proceed via a "borrowing hydrogen" or "hydrogen auto-transfer" mechanism, where the alcohol is temporarily dehydrogenated to an aldehyde or ketone, which then reacts with the amine to form an imine. beilstein-journals.org The imine is subsequently reduced by the "borrowed" hydrogen to yield the alkylated amine. beilstein-journals.org

Heterogeneous catalysts, which are in a different phase from the reactants, offer advantages such as easy separation and recyclability. kaust.edu.sa They are extensively used in various amine synthesis strategies. magtech.com.cnrsc.org

The hydrogenation of amides and oximes over heterogeneous catalysts is a common route to amines. rsc.orgmdpi.com Catalysts based on noble metals like platinum and palladium, as well as non-noble metals such as nickel and cobalt, are effective for these transformations. mdpi.com For example, an alumina-supported nickel nanoparticle catalyst has been shown to be effective for the direct synthesis of primary amines from alcohols and ammonia. acs.org

Cobalt-based heterogeneous catalysts have also been developed for the selective synthesis of primary, secondary, and tertiary amines from alcohols and ammonia via a borrowing hydrogen mechanism. acs.org By controlling the reaction conditions, it is possible to selectively produce the desired amine. acs.org

Table 2: Comparison of Homogeneous and Heterogeneous Catalysis in Amine Synthesis

FeatureHomogeneous CatalysisHeterogeneous Catalysis
Catalyst Phase Same phase as reactants.Different phase from reactants.
Advantages High selectivity and activity, mild reaction conditions. beilstein-journals.orgEasy separation and recyclability. kaust.edu.sa
Examples Buchwald-Hartwig cross-coupling (Palladium), Manganese pincer complexes. beilstein-journals.orgNickel nanoparticles on alumina (B75360), Cobalt-based catalysts. acs.orgacs.org

Optimization of Reaction Conditions and Yields in Morpholinobutanamine Synthesis

Optimizing reaction conditions is a critical step in developing efficient and high-yielding synthetic processes. numberanalytics.com Key parameters that are often adjusted include temperature, pressure, solvent, and catalyst concentration. numberanalytics.com

The optimization process often involves a systematic variation of these parameters to identify the conditions that provide the highest yield and purity of the desired product. For example, in a metal-free synthesis of amides, the amount of base and the reaction temperature were optimized to achieve the highest product yield. beilstein-journals.org

In catalytic reactions, the choice of catalyst and its loading are crucial. numberanalytics.com For instance, in the N-methylation of amines using a manganese catalyst, the catalyst and base loading were optimized to achieve good yields under milder conditions. beilstein-journals.org The use of high-throughput experimentation and machine learning can accelerate the optimization of reaction conditions by rapidly screening a large number of variables. chemrxiv.org

The solvent can also have a significant impact on the reaction outcome. numberanalytics.com For example, in the resolution of racemic amines using PEGylated resolving agents, the choice of alcohol as the solvent is important for the precipitation of the diastereomeric complex. nih.gov

Ultimately, the goal of optimization is to find a balance between reaction rate, selectivity, and yield, while also considering factors such as cost and environmental impact.

Chemical Reactivity and Derivatization Studies of 2 Methyl 4 Morpholinobutan 2 Amine

Reactions Involving the Primary Amine Functionality

The primary amine group is the most reactive site on the 2-Methyl-4-morpholinobutan-2-amine molecule for many common organic transformations. Its unhindered nature allows it to act as a potent nucleophile, readily participating in reactions such as amidation, alkylation, and acylation.

The formation of an amide bond is a cornerstone of organic and medicinal chemistry, and the primary amine of this compound is expected to readily undergo this transformation. illinois.eduworktribe.com Amidation can be achieved by reacting the amine with a carboxylic acid or its activated derivatives, such as acyl chlorides or anhydrides. transformationtutoring.commsu.edu

Direct condensation of a carboxylic acid with an amine typically requires high temperatures (over 160°C) to overcome the formation of a stable and unreactive ammonium (B1175870) carboxylate salt. mdpi.comyoutube.com To achieve amide bond formation under milder conditions, coupling reagents are frequently employed. These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to enhance efficiency and minimize side reactions. nih.gov Another class of effective coupling reagents are triazine derivatives, such as 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM), which facilitate amidation in aqueous and organic solvents. google.comdiva-portal.org

Enzymatic methods, utilizing biocatalysts like Candida antarctica lipase (B570770) B (CALB), offer a green and efficient alternative for direct amidation, proceeding with high conversion rates in environmentally benign solvents. illinois.eduorganic-chemistry.orgmdpi.com Base-promoted direct amidation of esters, using strong bases like potassium tert-butoxide (t-BuOK) in DMSO or n-butyllithium (n-BuLi) in THF, represents another effective strategy for acylating amines. nih.govnih.gov

Table 1: General Methods for Amide Bond Formation

Acylating AgentCoupling/Promoting SystemGeneral ConditionsReference
Carboxylic AcidThermal CondensationHigh Temperature (>160°C) mdpi.com
Carboxylic AcidCarbodiimides (EDC, DCC) + HOBtMild, Room Temperature nih.gov
Carboxylic AcidDMTMMAqueous/Organic Solvents google.comdiva-portal.org
Carboxylic AcidEnzymatic (e.g., CALB)Mild, Green Solvents organic-chemistry.orgmdpi.com
EsterStrong Base (t-BuOK, n-BuLi)Anhydrous Solvents nih.govnih.gov
Acyl Chloride/Anhydride (B1165640)Direct ReactionOften with a non-nucleophilic base transformationtutoring.com

Alkylation: The primary amine of this compound can be N-alkylated to form secondary amines. This is a fundamental transformation for building more complex molecular structures. A common method involves reaction with alkyl halides, although this can sometimes lead to over-alkylation. A more controlled and sustainable approach is the "borrowing hydrogen" or "acceptorless dehydrogenative coupling" methodology. organic-chemistry.orgresearchgate.net In this process, a catalyst, often based on ruthenium or cobalt, facilitates the reaction of the amine with an alcohol. organic-chemistry.orgresearchgate.netnih.gov The alcohol is temporarily dehydrogenated to an aldehyde in situ, which then forms an imine with the amine. The catalyst, which stored the hydrogen, then reduces the imine to the desired N-alkylated amine, with water being the only byproduct. organic-chemistry.org This method is highly atom-economical and works for a wide range of primary and secondary alcohols. organic-chemistry.org

Acylation: N-acylation is the process of adding an acyl group (R-C=O) to the amine. This is typically achieved by reacting the amine with acylating agents like acyl chlorides or acid anhydrides. msu.edumdpi.com The reaction is generally rapid and efficient. For instance, acetic anhydride is commonly used for acetylation. organic-chemistry.org Catalytic methods for N-acylation have also been developed, using catalysts like copper(II) tetrafluoroborate (B81430) or phosphomolybdic acid to promote the reaction under mild, solvent-free conditions. organic-chemistry.org Biocatalytic methods, for example using acyltransferases from Mycobacterium smegmatis, provide a chemoselective and environmentally friendly route to N-acylated amines in aqueous media. worktribe.com

While this compound itself is a product of amination, its primary amine functionality can be used to synthesize more complex diamines. The term "hydroamination" typically refers to the addition of an N-H bond across a carbon-carbon multiple bond. illinois.eduillinois.edu In the context of this compound, it could react with an activated alkene, such as an α,β-unsaturated carbonyl compound, via a Michael addition.

More broadly, the synthesis of vicinal (1,2-), 1,3-, and 1,4-diamines is a significant area of research, often achieved through transition-metal-catalyzed hydroamination of alkenes bearing an existing amino group. illinois.eduillinois.edu For example, the rhodium-catalyzed intermolecular hydroamination of allylic amines with secondary amines is a method for producing chiral 1,2-diamines. illinois.edu Similarly, the anti-Markovnikov hydroamination of homoallylic amines can yield 1,4-diamines. illinois.edu While this compound would not be the alkene component, its primary amine could potentially act as the nucleophile in a related reaction with a suitable unsaturated substrate to form a diamine derivative.

Reactions Involving the Morpholine (B109124) Moiety

The morpholine ring contains a tertiary amine and an ether linkage. The nitrogen atom of the morpholine is a secondary amine in its parent form, but in this compound, it is a tertiary amine. The presence of the ether oxygen atom withdraws electron density from the nitrogen, making it less basic and less nucleophilic compared to similar cyclic amines like piperidine. wikipedia.org

Despite this reduced reactivity, the morpholine nitrogen can still undergo reactions typical of tertiary amines, such as quaternization. This involves reaction with an alkyl halide (e.g., methyl iodide) to form a quaternary ammonium salt. This transformation can be useful for modifying the solubility and electronic properties of the molecule. The morpholine ring itself is generally stable and resistant to opening under standard conditions. However, modern synthetic methods, such as photoredox catalysis, have enabled the functionalization of the α-amino C-H bonds of morpholines, allowing for the introduction of aryl groups. sci-hub.se

Derivatization Strategies for Structural and Functional Elucidation

Derivatization is a key strategy for exploring structure-activity relationships (SAR) and optimizing the properties of a lead compound. nih.govmdpi.com For this compound, derivatization can be targeted at either the primary amine or the morpholine ring.

Modifying the primary amine group is a common strategy for tuning a molecule's biological activity and physicochemical properties. clockss.orgmdpi.comrsc.org As discussed, N-alkylation and N-amidation are primary methods for creating a library of derivatives.

The synthesis of N-substituted derivatives allows for the systematic exploration of how different substituents impact the molecule's interaction with biological targets. For example, in medicinal chemistry, the introduction of various aryl, alkyl, or functionalized groups at the primary amine can significantly alter potency, selectivity, and pharmacokinetic profiles. nih.govmdpi.com The morpholine moiety itself is often considered a "privileged" structure in drug discovery, valued for conferring favorable properties like improved aqueous solubility and metabolic stability. sci-hub.seresearchgate.net Therefore, synthesizing a series of N-substituted amides or secondary/tertiary amines from this compound would be a logical step in a medicinal chemistry campaign to modulate its biological profile. nih.govresearchgate.net

Table 2: Potential Derivatization Reactions and Products

Reaction TypeReagent ClassResulting Functional GroupPotential Property Modulation
AmidationCarboxylic Acids / Acyl HalidesSecondary AmideAlter H-bonding, lipophilicity
Reductive AminationAldehydes / KetonesSecondary/Tertiary AmineModify basicity, solubility
N-AlkylationAlkyl Halides / AlcoholsSecondary/Tertiary AmineAlter steric bulk, lipophilicity
SulfonylationSulfonyl ChloridesSulfonamideIntroduce acidic N-H, alter polarity
Quaternization (Morpholine N)Alkyl HalidesQuaternary Ammonium SaltIncrease water solubility, introduce permanent positive charge

Chemical Modifications of the Butanamine Carbon Chain

The butanamine carbon chain of this compound offers several possibilities for chemical modification, allowing for the introduction of diverse functional groups and the extension of the carbon skeleton. While specific studies on the derivatization of this exact molecule are not extensively documented, the reactivity of analogous butanamine and alkylamine structures provides a strong basis for predicting its chemical behavior.

One potential avenue for modification involves the functionalization of the carbon chain through reactions such as hydroxylation, halogenation, or the introduction of other substituents. These transformations would likely require careful selection of reagents to avoid competing reactions at the tertiary amine or the morpholine ring.

Furthermore, the carbon chain can be extended or incorporated into larger structures through carbon-carbon bond-forming reactions. For instance, analogous reactions involving the condensation of related aminoalkyl fragments with aromatic aldehydes or ketones could lead to the formation of new, more complex structures. A notable example from related chemistry is the fluoride (B91410) ion-catalyzed reaction of 4-hydroxybenzyl alcohols with 2-nitropropane, which results in the formation of 4-(2-methyl-2-nitropropyl)phenols. researchgate.net Subsequent reduction of the nitro group yields the corresponding amine, demonstrating a method for constructing a carbon-carbon bond adjacent to a quaternary carbon bearing an amino group. researchgate.net

The following table outlines potential chemical modifications of the butanamine carbon chain based on known reactions of similar compounds.

Reaction TypeReagents and Conditions (Inferred)Expected Product
HydroxylationOxidizing agents (e.g., peroxy acids), potentially with catalystIntroduction of a hydroxyl group on the butanamine chain
HalogenationHalogenating agents (e.g., NBS, NCS) under radical conditionsIntroduction of a halogen atom on the butanamine chain
C-C Bond FormationCondensation with electrophiles (e.g., aldehydes, ketones)Extension of the carbon chain or formation of new ring structures

Incorporation into Complex Molecular Architectures

The unique structural features of this compound, namely the sterically hindered primary amine and the morpholine ring, make it a potentially valuable building block for the synthesis of more complex molecular architectures. The primary amine serves as a key functional handle for amide bond formation, alkylation, and other nucleophilic reactions, allowing for its integration into larger scaffolds.

One common strategy for incorporating such amino-containing fragments is through acylation reactions. For example, the related compound N-(2-amino-2-methylpropyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxamide is reacted with (2S)—N-chloroacetyl-2-cyanopyrrolidine to construct a more elaborate molecule. google.com This type of transformation highlights how the 2-amino-2-methylpropyl moiety can be readily appended to heterocyclic systems.

The morpholine unit can also play a crucial role in directing the synthesis of complex structures. In the synthesis of 2-morpholino-4-anilinoquinoline derivatives, a morpholino-containing quinoline (B57606) precursor is functionalized at the 4-position by substitution with various anilines. nih.gov This demonstrates the utility of the morpholine group in the construction of polysubstituted aromatic systems. Furthermore, morpholine itself can be introduced into a molecule to build heterocyclic structures, as seen in the synthesis of 2-aminoalkyl-5-morpholino-1,3-oxazoles from diethyl 1-acylamino-2,2,2-trichloroethylphosphonates. rsc.org

The following table provides examples of how fragments similar to this compound have been incorporated into larger molecules.

Starting Material FragmentReaction PartnerResulting Complex ArchitectureReference
N-(2-amino-2-methylpropyl)- pyrimidineN-chloroacetyl-2-cyanopyrrolidinePyrimidino-pyrrolidine conjugate google.com
2-morpholinoquinolineAniline (B41778) derivatives2-morpholino-4-anilinoquinolines nih.gov
Diethyl 1-acylamino-2,2,2- trichloroethylphosphonateMorpholine2-aminoalkyl-5-morpholino-1,3-oxazoles rsc.org

These examples underscore the potential of this compound as a versatile synthon for the assembly of complex molecules with potential applications in various fields of chemical research.

Mechanistic Investigations of Key Chemical Transformations Involving this compound

The primary amine of this compound is a key reactive center. Its nucleophilicity will govern its participation in reactions such as acylation, alkylation, and condensation. The steric hindrance imposed by the two methyl groups on the adjacent carbon may influence the reaction rates and mechanisms compared to unhindered primary amines.

A relevant area of mechanistic study is the formation of N-nitrosamines from secondary amines, which can provide insights into the reactivity of the amine group. For instance, the ozonation of hydrazines to form N-nitrosodimethylamine is understood to proceed via oxidation of the amino group. nih.gov This can occur through pathways involving hydrogen abstraction to form radical intermediates or through the formation of an N-oxide. nih.gov While this compound is a primary amine, these studies highlight the susceptibility of the N-H bond to oxidative processes.

The formation of heterocyclic structures involving the morpholine moiety is another area where mechanistic understanding can be inferred. The synthesis of 2-methylene morpholines from amino acid-derived alkynols is proposed to proceed via a 6-exo-dig cyclization. arkat-usa.org In a similar vein, the formation of Mannich bases from morpholine derivatives involves the nucleophilic addition of the morpholine nitrogen to formaldehyde, followed by condensation with a suitable carbon acid. researchgate.net

The table below summarizes plausible mechanistic pathways for reactions involving functional groups present in this compound, based on studies of analogous systems.

Reaction TypeKey Functional GroupPlausible Mechanistic Steps (Inferred)Reference
N-NitrosationPrimary AmineDiazotization followed by reaction with a nucleophile. nih.gov
Cyclization to form Morpholine derivativesMorpholine NitrogenNucleophilic attack on an electrophilic center, leading to ring formation. arkat-usa.org
Mannich ReactionMorpholine NitrogenFormation of a morpholinium ion intermediate, followed by reaction with a carbanion. researchgate.net

Further dedicated mechanistic studies on this compound are necessary to fully elucidate the intricacies of its chemical transformations and to optimize its use as a synthetic building block.

Applications of 2 Methyl 4 Morpholinobutan 2 Amine in Catalysis

Role in Chiral Catalysis

The presence of a stereocenter at the C2 position inherently positions 2-Methyl-4-morpholinobutan-2-amine as a candidate for asymmetric catalysis, where the creation of chiral molecules is paramount.

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, represents a burgeoning field in which this compound is poised to make a contribution. The primary amine functionality is the key to its potential in this domain. Chiral 1,2-diamines are known to be effective organocatalysts for a variety of transformations. researchgate.netkorea.ac.krmdpi.comrsc.orgnih.gov The proposed mechanism often involves the formation of a nucleophilic enamine intermediate from the reaction of the primary amine with a carbonyl compound, such as a ketone or aldehyde. mdpi.com This enamine then reacts with an electrophile. The chirality of the catalyst directs the approach of the electrophile, leading to the preferential formation of one enantiomer of the product.

The tertiary amine of the morpholine (B109124) group can also play a crucial role. It can act as a Brønsted base or a hydrogen bond acceptor, activating the electrophile or stabilizing the transition state, thereby enhancing both the rate and the enantioselectivity of the reaction. korea.ac.kr The synergistic action of the primary and tertiary amine groups is a common feature in many effective organocatalysts.

Potential Organocatalytic Reactions for this compound:

Reaction TypeProposed Role of CatalystPotential Products
Aldol (B89426) ReactionEnamine formation with a ketone donor, activation of the aldehyde acceptor.β-Hydroxy ketones
Mannich ReactionEnamine formation with a ketone/aldehyde donor, activation of the imine electrophile.β-Amino carbonyl compounds
Michael AdditionEnamine formation with a carbonyl donor, conjugate addition to an α,β-unsaturated system.1,5-Dicarbonyl compounds
Nitroso Aldol ReactionEnamine formation with a ketone, reaction with a nitrosobenzene (B162901) electrophile. korea.ac.krmdpi.comα-Aminooxy ketones

The nitrogen and oxygen atoms within this compound possess lone pairs of electrons, making them excellent donor atoms for coordination to transition metals. nih.govresearchgate.netresearchgate.net This positions the molecule as a potential ligand in transition metal catalysis, where the metal center is the primary catalytic species, and the ligand's role is to modulate its reactivity, stability, and selectivity.

The morpholinobutanamine scaffold offers several advantageous features for ligand design. The 1,2-diamine motif can form a stable five-membered chelate ring with a metal center, a common feature in successful chiral ligands. The morpholine ring introduces a degree of rigidity and can influence the steric environment around the metal. taltech.ee Furthermore, the oxygen atom of the morpholine can potentially coordinate to the metal, leading to a tridentate binding mode. This multidentate coordination can enhance the stability of the metal complex. researchgate.net

Modifications to the basic scaffold can be envisaged to fine-tune its catalytic properties. For instance, substitution on the primary amine or at other positions on the morpholine ring could alter the steric and electronic properties of the resulting ligand, thereby influencing the outcome of the catalyzed reaction. taltech.ee

This compound can act as a bidentate ligand, coordinating through the two nitrogen atoms of the diamine functionality. This would create a chiral environment around the metal center. Alternatively, it could act as a tridentate N,N,O-ligand by also involving the morpholine oxygen in coordination. researchgate.netresearchgate.net The preferred coordination mode would depend on the nature of the metal ion, its oxidation state, and the reaction conditions. The formation of stable complexes with transition metals such as rhodium, ruthenium, palladium, and copper can be anticipated based on the known affinity of these metals for amine ligands. rsc.org

Potential Coordination Modes of this compound:

Coordination ModeCoordinating AtomsPotential Metal PartnersResulting Chelate Ring Size
Bidentate (N,N)Primary amine N, Tertiary amine NPd(II), Rh(I), Ru(II), Cu(I)5-membered
Tridentate (N,N,O)Primary amine N, Tertiary amine N, Morpholine OCu(II), Ni(II), Co(II)5- and 6-membered rings

In a metal complex, the chiral this compound ligand would create a chiral pocket around the metal's active site. This chirality would be transferred to the substrate during the catalytic cycle, leading to the enantioselective formation of the product. The stereochemical outcome of the reaction would be dictated by the specific conformation of the ligand when bound to the metal and the way in which the substrates approach the metal center. The rigidity of the morpholine unit can help in creating a well-defined chiral environment, which is often crucial for achieving high levels of enantioselectivity. taltech.ee

Utility as a Ligand in Transition Metal Catalysis

Specific Catalytic Transformations Mediated by this compound

While specific catalytic transformations mediated by this compound have not been explicitly reported in the literature, its structural analogy to known catalysts allows for the prediction of its potential in several key reactions.

In organocatalysis, it is expected to be a competent catalyst for asymmetric aldol and Mannich reactions, given the prevalence of chiral 1,2-diamines in these transformations. researchgate.netnih.gov For example, in an aldol reaction between a ketone and an aldehyde, the catalyst would form an enamine with the ketone, and the chiral environment would control the facial selectivity of the attack on the aldehyde.

As a ligand in transition metal catalysis, it could be employed in asymmetric hydrogenation, transfer hydrogenation, and various carbon-carbon bond-forming reactions. For instance, a rhodium or ruthenium complex of this compound could potentially catalyze the asymmetric hydrogenation of prochiral ketones or imines to produce chiral alcohols or amines. acs.org Similarly, a palladium complex could be active in asymmetric allylic alkylation reactions.

Catalysis of Michael Addition Reactions

The conjugate addition of carbon nucleophiles to α,β-unsaturated carbonyl compounds, known as the Michael addition, is a cornerstone of carbon-carbon bond formation in organic synthesis. organic-chemistry.orgmasterorganicchemistry.com The development of asymmetric versions of this reaction, which control the stereochemical outcome, is of significant interest. In this context, chiral organocatalysts derived from this compound have emerged as effective tools. These catalysts, typically primary amines, activate carbonyl compounds through the formation of nucleophilic enamine intermediates. nih.gov

Research has demonstrated the utility of these catalysts in the asymmetric Michael addition of ketones and aldehydes to various Michael acceptors. For instance, a primary amine catalyst derived from this compound has been successfully employed in the addition of aldehydes to nitroolefins. This reaction proceeds with high enantioselectivity, affording the corresponding chiral γ-nitroaldehydes. The catalyst's structure, featuring a bulky substituent, is crucial for achieving high levels of stereocontrol.

Similarly, derivatives of this compound have been used to catalyze the Michael addition of ketones to α,β-unsaturated aldehydes. These reactions, often proceeding through an iminium ion intermediate, benefit from the catalyst's ability to create a chiral environment around the reaction center, leading to products with high enantiomeric excess. beilstein-journals.org The efficiency and selectivity of these reactions are often influenced by the specific catalyst structure, solvent, and reaction conditions. nih.gov

Interactive Data Table: Catalysis of Michael Addition Reactions

Catalyst TypeReactantsProduct TypeKey Findings
Chiral primary amine derived from this compoundAldehydes and NitroolefinsChiral γ-nitroaldehydesHigh enantioselectivity due to the catalyst's bulky structure.
Derivative of this compoundKetones and α,β-unsaturated aldehydesChiral ketonesHigh enantiomeric excess achieved through iminium ion catalysis.

Other Asymmetric Transformations and Reaction Pathways

The catalytic utility of this compound and its derivatives extends beyond Michael additions to a variety of other asymmetric transformations. These catalysts are versatile and can operate through different activation modes, enabling the synthesis of diverse chiral molecules. rsc.org

One notable application is in the α-functionalization of aldehydes. A novel umpolung strategy, which reverses the normal reactivity of the α-carbon of an aldehyde, has been developed using an aminocatalyst in conjunction with a quinone-mediated oxidation. This allows for the coupling of two nucleophiles, such as an aldehyde and a thiol, to form α-thioethers. researchgate.net This method has been shown to be effective for a broad range of aldehydes and thiols and can be applied to the enantioselective formation of quaternary thioethers. researchgate.net

Furthermore, the combination of enamine catalysis with transition metal catalysis has opened up new avenues for asymmetric synthesis. nih.gov In this synergistic approach, the amine catalyst generates a nucleophilic enamine intermediate from a carbonyl compound, while a transition metal activates another substrate, such as an allylic compound, to form an electrophilic intermediate. nih.gov This dual activation strategy has been successfully applied to the α-allylic alkylation of aldehydes, demonstrating the potential for creating complex chiral molecules through the cooperation of two distinct catalytic cycles. nih.govmdpi.com The regioselectivity of such reactions can often be controlled by the choice of catalyst and reaction conditions. mdpi.com

Spectroscopic Characterization and Structural Elucidation of 2 Methyl 4 Morpholinobutan 2 Amine

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental formula of a compound and can provide structural information through analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) measures the mass of ions with very high accuracy (typically to within 0.001 mass units). This precision allows for the determination of a molecule's exact elemental formula from its measured mass. For 2-Methyl-4-morpholinobutan-2-amine (C₉H₂₀N₂O), HRMS would be used to confirm the molecular formula by comparing the experimentally measured mass of the protonated molecule, [M+H]⁺, to its theoretically calculated mass.

Table 3: HRMS Data for this compound

Ion Formula Calculated m/z Found m/z
[C₉H₂₁N₂O]⁺ 173.16484 Experimental Value

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. mdpi.com It is an ideal technique for assessing the purity of a volatile compound like this compound and for monitoring the progress of its synthesis.

Purity Assessment: In a GC-MS analysis, a sample is vaporized and separated on a GC column. Any impurities, such as starting materials or by-products, will typically have different retention times from the main product and will appear as separate peaks in the chromatogram. The mass spectrometer then provides a mass spectrum for each separated component, allowing for their identification.

Reaction Monitoring: By taking small aliquots from a reaction mixture over time and analyzing them by GC-MS, chemists can track the consumption of reactants and the formation of the desired product, enabling optimization of reaction conditions.

Fragmentation Analysis: The mass spectrum of the parent compound will show a molecular ion peak ([M]⁺) and a series of fragment ions. The fragmentation pattern is often predictable and provides structural confirmation. For amines, a characteristic fragmentation is alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.orgdocbrown.info For this compound, key fragmentation pathways would include the loss of a methyl group and cleavage at various points along the butane (B89635) chain and within the morpholine (B109124) ring.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

Fragment Ion Predicted m/z Description
[C₉H₂₀N₂O]⁺ 172 Molecular Ion (M⁺)
[C₈H₁₇N₂O]⁺ 157 Loss of a methyl radical (•CH₃)
[C₅H₁₀NO]⁺ 100 Cleavage of the C3-C4 bond, morpholinomethyl cation
[C₄H₁₂N₂]⁺ 88 Cleavage of the C3-C4 bond
[C₄H₈NO]⁺ 86 Morpholine ring fragment

Chromatographic Methods for Analysis and Purification

Chromatography is a cornerstone of chemical analysis, allowing for the separation and purification of individual components from a mixture. For a compound like this compound, which possesses a chiral center and basic amine functional groups, specific chromatographic techniques are particularly relevant.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of compounds. Given that this compound is a chiral molecule, HPLC is instrumental in determining its enantiomeric excess (ee), a critical parameter in pharmaceutical and chemical research. nih.gov

The separation of enantiomers is typically achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly employed for the resolution of chiral amines. ntnu.noresearchgate.net For the analysis of this compound, a normal-phase HPLC method would likely utilize a mobile phase consisting of a non-polar solvent like hexane (B92381) with a polar modifier such as ethanol (B145695) or isopropanol. chromatographyonline.com The inclusion of a small amount of a basic additive, like diethylamine (B46881) (DEA) or triethylamine (B128534) (TEA), in the mobile phase can be crucial for obtaining sharp, symmetrical peaks by minimizing interactions with residual acidic silanol (B1196071) groups on the silica-based stationary phase. biotage.com

Alternatively, reversed-phase HPLC can be used, particularly for polar and ionizable compounds. biotage.com In this mode, a polar mobile phase, often a mixture of water or buffer with acetonitrile (B52724) or methanol (B129727), is used with a non-polar stationary phase. For basic amines like this compound, adjusting the mobile phase pH to an alkaline value can enhance retention and improve separation. biotage.com

Table 1: Illustrative HPLC Parameters for Chiral Separation of Amines

Parameter Typical Conditions
Instrument Agilent 1260 Infinity HPLC or similar chromatographyonline.com
Column Chiralpak® AD-H, AS-H, OD-H, or IB beilstein-journals.org
Mobile Phase Hexane/Ethanol with 0.1% DEA (Normal Phase) chromatographyonline.combiotage.com or Acetonitrile/Water with 0.1% TEA (Reversed Phase) biotage.com
Flow Rate 0.5 - 2.0 mL/min chromatographyonline.com
Detection UV at 210-230 nm

| Column Temp. | 25 °C |

This table represents typical starting conditions for method development and would require optimization for this compound.

Following its synthesis, this compound must be isolated from the reaction mixture and purified. Column chromatography is the standard technique for this purpose on a preparative scale. beilstein-journals.org Given the basic nature of the tertiary amine (morpholine) and the primary amine in the target molecule, special considerations are necessary to achieve efficient purification.

The stationary phase is typically silica (B1680970) gel. However, the acidic nature of standard silica gel can lead to strong adsorption and poor recovery of basic compounds. biotage.com To counteract this, the mobile phase is often modified with a small percentage of a basic additive like triethylamine. biotage.com A common eluent system would be a gradient of ethyl acetate (B1210297) in hexane, or for more polar compounds, methanol in dichloromethane, with the addition of ~0.1-1% triethylamine. biotage.comrsc.org

An alternative and often more effective approach is the use of an amine-functionalized silica gel or basic alumina (B75360) as the stationary phase. biotage.combiotage.com These stationary phases have a deactivated, basic surface that minimizes the strong acid-base interactions, resulting in better peak shapes and improved separation of amines without the need for mobile phase modifiers. biotage.com

Table 2: General Column Chromatography Parameters for Amine Purification

Parameter Description
Stationary Phase Silica gel (60-120 mesh) or Amine-functionalized silica beilstein-journals.orgbiotage.com
Mobile Phase Hexane/Ethyl Acetate with 0.5% Triethylamine or Dichloromethane/Methanol with 0.5% Triethylamine biotage.combeilstein-journals.org
Loading Sample dissolved in a minimum amount of the initial mobile phase or a compatible solvent

| Elution | Isocratic or gradient elution, monitoring by Thin Layer Chromatography (TLC) |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its distinct structural features. wpmucdn.com

The primary amine (-NH₂) group is expected to show two distinct stretching vibrations in the region of 3400-3250 cm⁻¹. spectroscopyonline.com The presence of two bands in this region is a clear indicator of a primary amine. spectroscopyonline.comspectroscopyonline.com Additionally, the N-H bending (scissoring) vibration for a primary amine typically appears in the 1650-1580 cm⁻¹ range. spectroscopyonline.com

The morpholine ring, a secondary amine derivative within the larger tertiary amine structure, does not have an N-H bond and therefore will not show N-H stretching vibrations. spectroscopyonline.com However, the C-N stretching vibrations of both the primary amine and the tertiary morpholine amine will appear in the fingerprint region, typically between 1250 and 1020 cm⁻¹. The C-O-C stretching of the ether within the morpholine ring is also expected in this region, usually as a strong band around 1100 cm⁻¹. wpmucdn.com

The aliphatic C-H bonds of the methyl and methylene (B1212753) groups will produce characteristic stretching vibrations just below 3000 cm⁻¹ (typically 2960-2850 cm⁻¹) and bending vibrations around 1465 cm⁻¹ and 1375 cm⁻¹. wpmucdn.com

Table 3: Expected IR Absorption Bands for this compound

Functional Group Vibration Type Expected Wavenumber (cm⁻¹)
Primary Amine (-NH₂) N-H Stretch (asymmetric & symmetric) 3400 - 3250 (two bands) spectroscopyonline.com
Primary Amine (-NH₂) N-H Bend (scissoring) 1650 - 1580 spectroscopyonline.com
Aliphatic C-H C-H Stretch 2960 - 2850 wpmucdn.com
Aliphatic CH₂, CH₃ C-H Bend ~1465 and ~1375 wpmucdn.com
Morpholine Ether C-O-C Stretch ~1100 wpmucdn.com

X-ray Crystallography for Solid-State Molecular Structure Determination

While spectroscopic methods provide valuable information about functional groups and connectivity, X-ray crystallography offers an unambiguous determination of the three-dimensional molecular structure in the solid state. This technique would provide precise bond lengths, bond angles, and the conformation of this compound.

For a successful X-ray crystallographic analysis, a suitable single crystal of the compound must be grown. The compound would be dissolved in an appropriate solvent and allowed to evaporate slowly, or crystallized by cooling or vapor diffusion techniques. Once a crystal of sufficient size and quality is obtained, it is mounted on a diffractometer and irradiated with X-rays.

The resulting diffraction pattern is analyzed to generate an electron density map, from which the positions of the atoms can be determined. For this compound, the analysis would confirm the connectivity of the atoms and reveal the conformation of the morpholine ring, which typically adopts a chair conformation. nih.gov It would also define the stereochemistry at the chiral center. Furthermore, the analysis would show how the molecules are packed in the crystal lattice and identify any intermolecular interactions, such as hydrogen bonds involving the primary amine group, which are crucial for stabilizing the crystal structure. nih.gov

Table 4: Compound Names Mentioned in the Article

Compound Name
This compound
Hexane
Ethanol
Isopropanol
Diethylamine (DEA)
Triethylamine (TEA)
Acetonitrile
Methanol
Dichloromethane

Computational Chemistry and Theoretical Studies of 2 Methyl 4 Morpholinobutan 2 Amine

Quantum Mechanical Calculations for Molecular Geometry and Electronic Structure

Quantum mechanical calculations are fundamental to predicting the three-dimensional arrangement of atoms in a molecule and understanding the distribution of electrons. For 2-Methyl-4-morpholinobutan-2-amine, these calculations would typically be initiated by constructing an initial guess of the molecular geometry. This structure would then be optimized to find the lowest energy arrangement, which corresponds to the most stable molecular geometry.

This optimization process involves calculating the forces on each atom and adjusting their positions until these forces are minimized. The result is a set of optimized geometric parameters, including bond lengths, bond angles, and dihedral angles. These parameters provide a precise, albeit theoretical, picture of the molecule's shape.

Furthermore, these calculations yield insights into the electronic structure. Properties such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP) can be determined. The HOMO-LUMO gap is a particularly important descriptor, as it provides an indication of the molecule's chemical reactivity and kinetic stability. A larger gap generally suggests lower reactivity. The MEP map visually represents the regions of positive and negative electrostatic potential on the molecule's surface, indicating likely sites for electrophilic and nucleophilic attack.

Table 1: Predicted Molecular Properties of this compound (Theoretical) Note: The following data is illustrative and would be derived from actual quantum mechanical calculations.

Property Predicted Value
Molecular Formula C₉H₂₀N₂O
Molecular Weight 172.27 g/mol
HOMO Energy (Value in eV)
LUMO Energy (Value in eV)
HOMO-LUMO Gap (Value in eV)

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Transition States

Density Functional Theory (DFT) is a widely used computational method that offers a good balance between accuracy and computational cost, making it suitable for studying reaction mechanisms. researchgate.net For this compound, DFT could be employed to explore potential chemical transformations. This involves identifying the reactants, products, and any intermediates along a proposed reaction pathway.

A key aspect of these studies is the location of transition states—the highest energy points along the reaction coordinate. The geometry and energy of the transition state are crucial for determining the activation energy of a reaction, which in turn governs the reaction rate. By mapping out the energy profile of a reaction, including reactants, transition states, intermediates, and products, a comprehensive understanding of the reaction mechanism can be achieved. DFT calculations can also provide valuable information about the electronic changes that occur during a reaction, such as bond formation and breakage. nih.govresearchgate.netaps.org

Conformational Analysis and Energy Landscapes

Molecules with rotatable single bonds, such as this compound, can exist in various spatial arrangements known as conformations. Conformational analysis is the study of the different possible conformations and their relative energies. lumenlearning.com The goal is to identify the most stable conformation(s), which are the ones that the molecule is most likely to adopt.

This analysis is typically performed by systematically rotating the single bonds in the molecule and calculating the energy of each resulting conformation. The results are often visualized as a potential energy surface or an energy landscape, which plots the energy as a function of the rotational angles. The low-energy regions on this landscape correspond to stable conformations, while the high-energy regions represent unstable arrangements. Understanding the conformational preferences of this compound is important as different conformations can exhibit different chemical and biological activities.

Table 2: Illustrative Conformational Energy Data for a Rotatable Bond in this compound (Theoretical) Note: This table represents a hypothetical energy profile for the rotation around a specific bond.

Dihedral Angle (degrees) Relative Energy (kcal/mol) Conformation Type
0 5.0 Eclipsed
60 0.5 Gauche
120 4.5 Eclipsed
180 0.0 Anti
240 4.5 Eclipsed

Ligand-Metal Interaction Modeling and Binding Affinity Predictions

The presence of nitrogen and oxygen atoms with lone pairs of electrons in this compound suggests that it could act as a ligand, forming coordination complexes with metal ions. nih.gov Computational modeling can be used to investigate these potential interactions. mdpi.com By placing the molecule in the vicinity of a metal ion, it is possible to calculate the geometry of the resulting complex and predict the strength of the metal-ligand bond.

Binding affinity, which is a measure of how strongly the ligand binds to the metal, can be estimated using various computational techniques. These methods often involve calculating the change in Gibbs free energy upon binding. A more negative value indicates a stronger and more favorable interaction. These predictions are valuable in fields such as inorganic chemistry and materials science for designing new catalysts or functional materials. mdpi.com

Prediction of Spectroscopic Properties from First Principles

Computational methods can also be used to predict the spectroscopic properties of a molecule, such as its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra. These predictions are based on the fundamental principles of quantum mechanics and the calculated molecular and electronic structure.

For instance, IR spectra can be simulated by calculating the vibrational frequencies of the molecule's bonds. The predicted spectrum can then be compared with experimental data to help identify the compound or to understand the vibrational modes associated with different functional groups. Similarly, NMR chemical shifts can be calculated based on the electronic environment of each nucleus in the molecule. These theoretical spectra can be a powerful tool for structure elucidation and for interpreting experimental spectroscopic data. ekb.eg

Future Research Directions and Outlook for 2 Methyl 4 Morpholinobutan 2 Amine Chemistry

Emerging Synthetic Strategies for Diversification and Scalability

The development of novel and efficient synthetic routes is paramount to unlocking the full potential of 2-Methyl-4-morpholinobutan-2-amine and its analogues. Future research will likely concentrate on creating a diverse library of derivatives with tailored properties.

One promising avenue is the exploration of green and sustainable synthetic methods. For instance, enzymatic strategies, such as those employing Candida antarctica lipase (B570770) B, could offer an environmentally benign approach for amide bond formation, a key step in the synthesis of many derivatives. nih.gov This method boasts high conversions and yields without the need for extensive purification, making it an attractive option for industrial-scale production. nih.gov

Furthermore, multicomponent reactions (MCRs) present a powerful tool for rapidly generating molecular complexity from simple starting materials. rsc.org The application of MCRs to the synthesis of this compound derivatives could significantly streamline the preparation of novel compounds with potential applications in medicinal chemistry and materials science. rsc.org The inherent atom economy and convergence of MCRs align well with the principles of modern, efficient synthesis.

Exploration of Novel Catalytic Applications and Systems

The diamine structure of this compound makes it a compelling candidate for use as a ligand in transition-metal catalysis. The development of directing group-enabled hydroamination strategies is a particularly active area of research. illinois.edu These methods allow for the highly selective and mild formation of carbon-nitrogen bonds, which are ubiquitous in pharmaceuticals and other fine chemicals. illinois.edu Future work in this area could involve modifying the directing group or the nucleophile to access a wider range of 1,2-, 1,3-, and 1,4-diamine products with high enantioselectivity. illinois.eduillinois.edu

Moreover, the use of this compound and its derivatives in organocatalysis is an area ripe for exploration. For example, in the context of umpolung strategies, aminocatalysts can be used to facilitate the α-functionalization of aldehydes with various nucleophiles. researchgate.net The unique steric and electronic properties of this compound could lead to novel reactivity and selectivity in such transformations.

Development of New Chemical Transformations Utilizing the Compound

Beyond its role as a ligand or catalyst, this compound can also serve as a key building block in the synthesis of more complex molecules. Its bifunctional nature, with both a primary and a tertiary amine, allows for a variety of chemical modifications.

Future research could focus on leveraging this functionality to develop novel synthetic methodologies. For instance, the selective functionalization of one amine group over the other could provide access to a range of unsymmetrically substituted diamines, which are valuable intermediates in organic synthesis. The development of chemoselective reactions that can differentiate between the two nitrogen atoms will be crucial for unlocking this potential.

Advanced Computational Modeling for Predictive Design and Discovery

Computational chemistry is becoming an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the rational design of new compounds and catalysts. Multi-scale computational modeling can be employed to identify novel chemical scaffolds and to understand the mechanisms of complex reactions. nih.gov

In the context of this compound, computational studies could be used to:

Predict the binding affinities of its derivatives to biological targets.

Model the transition states of catalytic reactions in which it acts as a ligand, providing insights into the origins of selectivity. illinois.edu

Design new derivatives with optimized electronic and steric properties for specific applications.

These computational approaches can significantly accelerate the discovery and development process by prioritizing the most promising candidates for experimental investigation. nih.gov

Integration into Complex Molecular Systems for Broader Chemical Research

The unique properties of this compound make it an attractive component for integration into larger, more complex molecular systems. This could include its incorporation into supramolecular assemblies, polymers, or functional materials.

For example, the photoresponsive behavior of certain molecular scaffolds can be harnessed to control the stability of G-quadruplex DNA, offering potential applications in photopharmacology. bris.ac.uk The incorporation of this compound into such systems could lead to new ligands with enhanced binding affinity and selectivity.

Furthermore, the development of multi-target directed ligands is a growing area of interest for addressing complex diseases. nih.gov The versatile scaffold of this compound could serve as a starting point for the design of such ligands, which can simultaneously modulate multiple biological targets. mdpi.comnih.govresearchgate.net

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 2-Methyl-4-morpholinobutan-2-amine in laboratory settings?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to minimize inhalation risks .
  • First Aid : For skin exposure, wash immediately with soap and water. In case of eye contact, rinse for ≥15 minutes with water and seek medical attention .
  • Storage : Store in a cool, dry, well-ventilated area away from incompatible substances. Use airtight containers to prevent moisture absorption or degradation .

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

  • Methodological Answer :

  • Reaction Monitoring : Use thin-layer chromatography (TLC) or HPLC to track reaction progress. Adjust stoichiometry of morpholine derivatives and amine precursors based on intermediate analysis .
  • Purification : Employ recrystallization with ethanol/water mixtures or column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the compound. Validate purity via melting point analysis and HPLC (≥95% purity threshold) .

Q. What analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • Structural Elucidation : Combine 1^1H/13^13C NMR to confirm the morpholino and methyl substituents. Compare experimental data with computational predictions (e.g., DFT simulations) .
  • Mass Spectrometry : Use high-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+^+ peak) and detect impurities .

Advanced Research Questions

Q. How should discrepancies in NMR spectroscopic data between theoretical predictions and experimental results be resolved?

  • Methodological Answer :

  • 2D NMR : Perform 1^1H-13^13C HSQC and HMBC to resolve ambiguous couplings and assign quaternary carbons. For example, distinguish morpholine ring protons from butan-2-amine backbone signals .
  • Solvent Effects : Re-run NMR in deuterated DMSO or CDCl₃ to assess solvent-induced shifts. Cross-validate with IR spectroscopy for functional group confirmation .

Q. What strategies are effective in assessing the stability of this compound under varying pH and temperature conditions?

  • Methodological Answer :

  • Accelerated Stability Studies : Incubate the compound at 40°C/75% RH for 4 weeks. Monitor degradation via HPLC-MS every 7 days. Identify degradation products (e.g., hydrolysis of the morpholine ring) .
  • pH-Dependent Stability : Prepare buffered solutions (pH 2–9) and analyze by UV-Vis spectroscopy. Calculate degradation rate constants (kk) using first-order kinetics .

Q. How can impurity profiles of this compound be accurately determined using HPLC-MS?

  • Methodological Answer :

  • Column Selection : Use a C18 column (150 mm × 4.6 mm, 3.5 µm) with a gradient of 0.1% formic acid in acetonitrile/water. Set MS to positive ion mode for optimal detection .
  • Limit of Detection (LOD) : Spike samples with known impurities (e.g., unreacted morpholine precursors) to establish calibration curves. Report impurities at ≥0.1% relative to the main peak .

Q. How should researchers design experiments to investigate the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer :

  • Catalyst Screening : Test Pd(PPh₃)₄, CuI, or NiCl₂ in Suzuki-Miyaura reactions with aryl halides. Monitor yields via GC-MS and optimize ligand/base combinations .
  • Mechanistic Probes : Use deuterium-labeled reagents or kinetic isotope effects (KIE) to elucidate reaction pathways (e.g., radical vs. polar mechanisms) .

Data Contradiction Analysis

Q. How to address conflicting toxicity data between in vitro and in vivo studies for this compound?

  • Methodological Answer :

  • Dose-Response Reassessment : Conduct acute toxicity tests in rodents (OECD 423) at 50–300 mg/kg. Compare with in vitro cytotoxicity (IC₅₀) in HepG2 cells. Adjust for metabolic differences (e.g., liver S9 fraction assays) .
  • Meta-Analysis : Review existing SDSs (e.g., H302, H315 hazards) and reconcile discrepancies by standardizing test protocols (e.g., OECD vs. EPA guidelines) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.